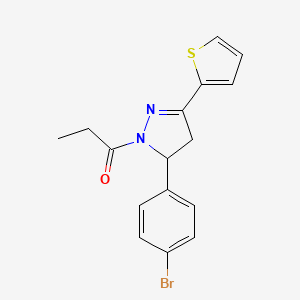
N-(3-chloro-4-fluorophenyl)-5-nitro-4,6-pyrimidinediamine
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-5-nitro-4,6-pyrimidinediamine, commonly known as CNF, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. CNF exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
CNF has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. CNF has also been shown to have antiviral activity against hepatitis B virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In addition, CNF has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of CNF is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in cell proliferation and survival. CNF has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, CNF has been shown to inhibit viral replication and bacterial growth through various mechanisms.
Biochemical and Physiological Effects:
CNF has been shown to have a range of biochemical and physiological effects. In cancer cells, CNF induces DNA damage and inhibits DNA repair mechanisms, leading to cell cycle arrest and apoptosis. CNF also inhibits the activity of certain enzymes involved in cell signaling pathways, which may contribute to its anticancer activity. In addition, CNF has been shown to inhibit the growth of bacterial cells by disrupting their cell membranes and inhibiting protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
CNF has several advantages for use in lab experiments. It exhibits potent biological activity at low concentrations, making it a useful tool for studying various cellular processes. CNF is also relatively stable and can be easily synthesized in large quantities. However, CNF has some limitations for use in lab experiments. It is highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on CNF. One area of interest is the development of CNF-based drugs for the treatment of cancer and viral infections. Another area of interest is the investigation of CNF's mechanism of action and its potential use in the treatment of inflammatory diseases. Further studies are also needed to determine the safety and toxicity of CNF in vivo. Overall, CNF has great potential for use in various biomedical applications and warrants further investigation.
Eigenschaften
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN5O2/c11-6-3-5(1-2-7(6)12)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWKLAQNCAYELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4139534.png)
![methyl 2-({[4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4139538.png)
![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(4-methyl-1-piperazinyl)ethyl]-2,5-dioxo-4-imidazolidinyl}acetamide](/img/structure/B4139560.png)
![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-cyclopentylacetamide](/img/structure/B4139578.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-phenoxypropanamide](/img/structure/B4139582.png)
![1-(2,4-dimethylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4139590.png)
![4-ethyl 2-isopropyl 5-{[4-(4-methoxyphenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4139597.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4139601.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide acetate](/img/structure/B4139604.png)
![6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline](/img/structure/B4139610.png)
![N-(tert-butyl)-2-(4-{[(2-chlorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4139622.png)
![4-[(phenoxyacetyl)amino]-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B4139633.png)